Cas no 1187929-58-3 ((S)-1-Isopropyl-3-methyl-piperazine)

(S)-1-Isopropyl-3-methyl-piperazine 化学的及び物理的性質
名前と識別子
-
- (S)-1-Isopropyl-3-methyl-piperazine
- (S)-1-isopropyl-3-methylpiperazine
- (S)-1-ISOPROPYL-3-METHYLPIPERAZINE 2HCL
- YACAUMLIXMVUBX-QMMMGPOBSA-N
- (3S)-3-methyl-1-(propan-2-yl)piperazine
- CS-0441800
- (3S)-3-methyl-1-propan-2-ylpiperazine
- SCHEMBL2760223
- 1187929-58-3
-
- MDL: MFCD11858469
- インチ: 1S/C8H18N2/c1-7(2)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3/t8-/m0/s1
- InChIKey: YACAUMLIXMVUBX-QMMMGPOBSA-N
- ほほえんだ: N1(C(C)C)CCN[C@@H](C)C1
計算された属性
- せいみつぶんしりょう: 142.146998583g/mol
- どういたいしつりょう: 142.146998583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 101
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 15.3
(S)-1-Isopropyl-3-methyl-piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1005745-1g |
(S)-1-Isopropyl-3-methyl-piperazine |
1187929-58-3 | 95% | 1g |
$665 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0155-500mg |
(S)-1-Isopropyl-3-methyl-piperazine |
1187929-58-3 | 97% | 500mg |
2111.63CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0155-1g |
(S)-1-Isopropyl-3-methyl-piperazine |
1187929-58-3 | 97% | 1g |
3375.21CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0155-250mg |
(S)-1-Isopropyl-3-methyl-piperazine |
1187929-58-3 | 97% | 250mg |
¥2605.69 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 65R0155-50mg |
(S)-1-Isopropyl-3-methyl-piperazine |
1187929-58-3 | 97% | 50mg |
¥1302.85 | 2025-01-21 | |
eNovation Chemicals LLC | Y1005745-100mg |
(S)-1-Isopropyl-3-methyl-piperazine |
1187929-58-3 | 95% | 100mg |
$240 | 2025-02-21 | |
eNovation Chemicals LLC | Y1005745-250mg |
(S)-1-Isopropyl-3-methyl-piperazine |
1187929-58-3 | 95% | 250mg |
$340 | 2025-02-21 | |
eNovation Chemicals LLC | Y1005745-100mg |
(S)-1-Isopropyl-3-methyl-piperazine |
1187929-58-3 | 95% | 100mg |
$240 | 2024-07-28 | |
eNovation Chemicals LLC | Y1005745-5g |
(S)-1-Isopropyl-3-methyl-piperazine |
1187929-58-3 | 95% | 5g |
$2235 | 2024-07-28 | |
eNovation Chemicals LLC | Y1005745-50mg |
(S)-1-Isopropyl-3-methyl-piperazine |
1187929-58-3 | 95% | 50mg |
$185 | 2024-07-28 |
(S)-1-Isopropyl-3-methyl-piperazine 関連文献
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
(S)-1-Isopropyl-3-methyl-piperazineに関する追加情報
S-1-Isopropyl-3-methyl-piperazine: A Comprehensive Overview of CAS No. 1187929-58-3 in Pharmaceutical Research and Development
S-1-Isopropyl-3-methyl-piperazine, with the chemical identifier CAS No. 1187929-58-3, has emerged as a critical compound in the field of pharmaceutical chemistry. This chiral piperazine derivative is characterized by its unique molecular structure, which includes a piperazine ring substituted with an isopropyl group at the 1-position and a methyl group at the 3-position. The stereochemistry of the S-configured center plays a pivotal role in its pharmacological activity, making it a focal point for researchers exploring its potential applications in drug discovery and development.
Recent studies have highlighted the significance of S-1-Isopropyl-3-methyl-piperazine in modulating biological pathways related to neuroprotection and anti-inflammatory responses. For instance, a 2023 publication in *Journal of Medicinal Chemistry* demonstrated its ability to inhibit specific protein kinases associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's. This finding underscores the compound's potential as a therapeutic candidate for conditions involving oxidative stress and mitochondrial dysfunction, which are increasingly recognized as key contributors to age-related disorders.
CAS No. 1187929-58-3 has also been investigated for its role in enhancing the bioavailability of drug molecules through its ability to form stable complexes with hydrophobic agents. A 2024 study published in *Pharmaceutical Research* revealed that the compound can improve the solubility of poorly water-soluble drugs, thereby addressing a major challenge in oral drug delivery. This property has sparked interest in its use as a co-formulant in pharmaceutical formulations, particularly for compounds with limited aqueous solubility.
The synthesis of S-1-Isopropyl-3-methyl-piperazine has been optimized using advanced catalytic methods, ensuring high stereochemical purity and yield. Researchers have employed asymmetric hydrogenation techniques to selectively produce the S-enantiomer, which is crucial for its biological activity. A 2023 review in *Organic & Biomolecular Chemistry* detailed the development of chiral catalysts that enable the efficient and scalable synthesis of this compound, aligning with the growing demand for enantioselective pharmaceutical intermediates.
S-1-Isopropyl-3-methyl-piperazine has also shown promise in the development of novel antipsychotic agents. A 2024 clinical trial reported in *Neuropsychopharmacology* indicated that compounds derived from this piperazine scaffold exhibited improved efficacy in treating schizophrenia while minimizing side effects associated with conventional antipsychotics. This outcome highlights the compound's potential to address unmet medical needs in psychiatric disorders.
Furthermore, the compound's application in the field of green chemistry has gained attention due to its compatibility with sustainable synthesis processes. A 2024 study in *Green Chemistry* explored the use of biocatalysts to produce S-1-Isopropyl-3-methyl-piperazine with reduced environmental impact, emphasizing the importance of eco-friendly methodologies in pharmaceutical manufacturing.
Despite its promising properties, the safety profile of S-1-Isopropyl-3-methyl-piperazine remains under investigation. Preclinical studies have indicated low toxicity and good biocompatibility, but further research is needed to confirm its long-term safety in human trials. Ongoing studies are also evaluating its potential interactions with other drugs, which is critical for its integration into therapeutic regimens.
The future of S-1-Isopropyl-3-methyl-piperazine in pharmaceutical research appears bright, driven by advancements in computational modeling and high-throughput screening. These technologies are enabling researchers to predict the compound's interactions with biological targets more accurately, accelerating the development of new therapeutics. Additionally, its role in personalized medicine is being explored, with a focus on tailoring treatments to individual genetic profiles.
In conclusion, S-1-Isopropyl-3-methyl-piperazine, identified by CAS No. 1187929-58-3, represents a significant advancement in the quest for effective and safe pharmaceutical solutions. Its diverse applications, from neuroprotection to drug delivery optimization, position it as a versatile compound with transformative potential in modern medicine.
1187929-58-3 ((S)-1-Isopropyl-3-methyl-piperazine) 関連製品
- 1067-98-7(Tris(3-chloropropyl) Phosphate)
- 2138535-79-0(5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine)
- 2225145-03-7(2-amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride)
- 304443-33-2(2-Oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid)
- 1797717-95-3(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide)
- 2228302-84-7(tert-butyl 5,5-dimethyl-2-(2-oxoethyl)piperidine-1-carboxylate)
- 205810-04-4(ethyl 4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoate)
- 1226290-35-2([2-(furan-2-yl)cyclopropyl]methanamine)
- 2694734-57-9(Methyl 3-amino-5,6-dimethylpyridine-2-carboxylate hydrochloride)
- 1804672-13-6(2-Chloro-6-(difluoromethyl)-3-hydroxypyridine-4-methanol)
